molecular formula C8H12N2O B2860394 3-Propoxypyridin-2-amine CAS No. 115835-69-3

3-Propoxypyridin-2-amine

Cat. No. B2860394
CAS RN: 115835-69-3
M. Wt: 152.197
InChI Key: UHHKGFKPYDOLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propoxypyridin-2-amine is an organic compound that belongs to the class of aminopyridines . It has the empirical formula C8H12N2O and a molecular weight of 152.19 . The compound is solid in form .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of 3-Propoxypyridin-2-amine. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . More research is needed to understand the synthesis process of this compound.


Molecular Structure Analysis

The molecular structure of 3-Propoxypyridin-2-amine can be represented by the SMILES string NC1=NC=CC=C1OCCC . The InChI representation is 1S/C8H12N2O/c1-2-6-11-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3,(H2,9,10) .

Scientific Research Applications

Pharmaceutical Research and Drug Development

3-Propoxypyridin-2-amine is a valuable intermediate in pharmaceutical research. Its pyridine core is a common motif in drugs due to its bioisosteric similarity to benzene, with the added benefit of a heteroatom. This compound can be used to synthesize various derivatives with potential anticancer , antiviral, and antimicrobial properties. Its modification can lead to the development of new therapeutic agents targeting specific pathways in cancer cells.

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that 3-Propoxypyridin-2-amine is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

3-propoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-6-11-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHKGFKPYDOLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propoxypyridin-2-amine

Synthesis routes and methods

Procedure details

A reaction flask was loaded with 2-amino-3-hydroxypyridine (12 g), dimethylformamide (75 ml), and potassium carbonate (18 g), and they were mixed. The temperature was raised to 50° C. To this mixture, 1-bromopropane (16.1 g) was dropwise added in 30 minutes. After stirring at 50° C. overnight, water and ether were added to the mixture, followed by stirring. The organic layer was collected from this, and washed with water, and then condensed to give 2-amino-3-propoxypyridine (4.0 g).
Quantity
12 g
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reactant
Reaction Step One
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75 mL
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Reaction Step One
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18 g
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reactant
Reaction Step One
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16.1 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
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Reaction Step Three

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